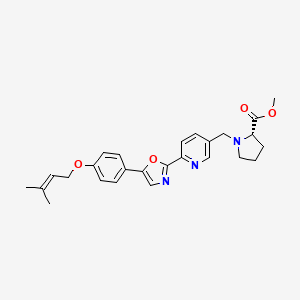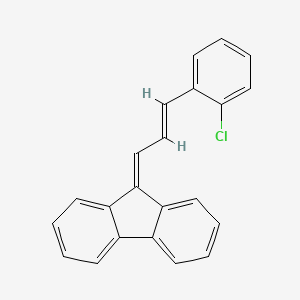
Fluorene (8CI), 9-(o-chlorocinnamylidene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluorene (8CI), 9-(o-chlorocinnamylidene)- is a derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorocinnamylidene group attached to the fluorene core. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fluorene (8CI), 9-(o-chlorocinnamylidene)- typically involves several key steps:
Nucleophilic Substitution: Introduction of the chlorocinnamylidene group to the fluorene core.
Friedel-Crafts Acylation: Formation of the acylated intermediate.
Ullman Coupling: Coupling of the intermediate to form the desired product.
Aldol Condensation: Condensation reaction to introduce the cinnamylidene moiety.
Cyclization: Final cyclization step to complete the synthesis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
化学反应分析
Types of Reactions
Fluorene (8CI), 9-(o-chlorocinnamylidene)- undergoes various chemical reactions, including:
Oxidation: Conversion to fluorenone derivatives.
Reduction: Formation of fluorenol derivatives.
Substitution: Introduction of various functional groups at the activated positions of the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenol derivatives.
Substitution: Various substituted fluorenes depending on the reagents used.
科学研究应用
Fluorene (8CI), 9-(o-chlorocinnamylidene)- has several scientific research applications:
Chemistry: Used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique optical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials for optoelectronic devices.
作用机制
The mechanism of action of Fluorene (8CI), 9-(o-chlorocinnamylidene)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with electron-rich aromatic rings, enhancing its absorption properties and lowering oxidation potential.
Pathways Involved: The compound’s effects are mediated through its ability to modulate the HOMO-LUMO energy levels, influencing its optical and electronic properties.
相似化合物的比较
Similar Compounds
Fluorenone: An oxidized derivative of fluorene with similar optical properties.
Fluorenol: A reduced derivative of fluorene with distinct chemical reactivity.
Chlorofluorene: A halogenated derivative with unique substitution patterns.
Uniqueness
Fluorene (8CI), 9-(o-chlorocinnamylidene)- stands out due to its specific chlorocinnamylidene group, which imparts unique optical and electronic properties, making it valuable for specialized applications in optoelectronics and materials science .
属性
CAS 编号 |
2084-73-3 |
|---|---|
分子式 |
C22H15Cl |
分子量 |
314.8 g/mol |
IUPAC 名称 |
9-[(E)-3-(2-chlorophenyl)prop-2-enylidene]fluorene |
InChI |
InChI=1S/C22H15Cl/c23-22-15-6-1-8-16(22)9-7-14-21-19-12-4-2-10-17(19)18-11-3-5-13-20(18)21/h1-15H/b9-7+ |
InChI 键 |
VPBIMQYLYAKIAR-VQHVLOKHSA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=C/C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C=CC=C2C3=CC=CC=C3C4=CC=CC=C42)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



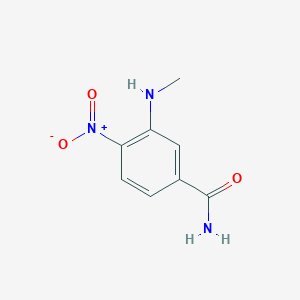
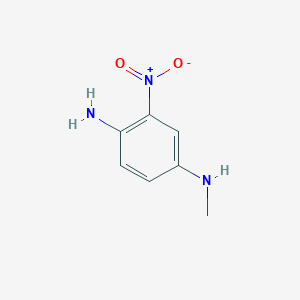
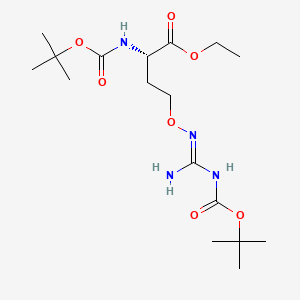
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
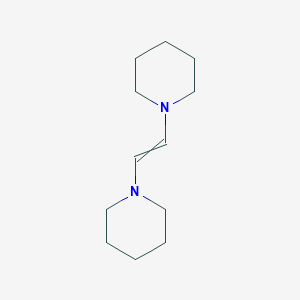
![Tetrakis[3-(trifluoromethyl)phenyl]stannane](/img/structure/B14747410.png)

![(1S,13R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraene](/img/structure/B14747422.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yldisulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14747425.png)

![5-[2-(4-Chlorophenyl)ethenyl]benzene-1,3-diol](/img/structure/B14747435.png)
![[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14747443.png)
